4-methyl-N-(2-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
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Description
4-methyl-N-(2-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C24H21F3N6O2S and its molecular weight is 514.53. The purity is usually 95%.
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Biological Activity
The compound 4-methyl-N-(2-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and implications for therapeutic applications.
Chemical Structure and Properties
The compound can be broken down into several structural components:
- Triazole and Pyridazine Rings : These heterocyclic structures are known for their diverse biological activities.
- Trifluoromethyl Group : This moiety is often associated with increased lipophilicity and bioactivity.
- Thioether Linkage : This feature may enhance the compound's stability and interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole and triazole have shown effectiveness against various bacterial strains including Escherichia coli and Bacillus subtilis . The presence of bulky hydrophobic groups in these compounds is believed to contribute to their antimicrobial efficacy.
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
4-Methyl-N-(...) | E. coli | 25 µg/mL |
4-Methyl-N-(...) | B. subtilis | 20 µg/mL |
Anticancer Activity
Compounds featuring triazole rings have been documented for their anticancer properties. For example, certain triazole derivatives exhibit selective inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest . The specific compound may share similar mechanisms due to its structural attributes.
Case Study 1: Antimicrobial Screening
In a controlled laboratory setting, a series of tests were conducted to evaluate the antimicrobial efficacy of various derivatives similar to 4-methyl-N-(...). The compound demonstrated a notable reduction in microbial growth at concentrations as low as 25 µg/mL against E. coli, indicating its potential as an effective antimicrobial agent.
Case Study 2: Anticancer Evaluation
A study assessed the cytotoxic effects of related triazole compounds on human cancer cell lines. Results showed that these compounds could reduce cell viability significantly at IC50 values ranging from 5 µM to 10 µM. This suggests that modifications in the structure could enhance or diminish anticancer activity.
Properties
IUPAC Name |
4-methyl-N-[2-[6-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N6O2S/c1-15-2-4-16(5-3-15)23(35)28-13-12-20-31-30-19-10-11-22(32-33(19)20)36-14-21(34)29-18-8-6-17(7-9-18)24(25,26)27/h2-11H,12-14H2,1H3,(H,28,35)(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGPUKXJIGBFKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.